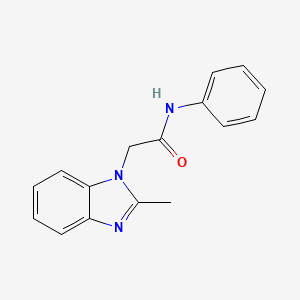
2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide
Vue d'ensemble
Description
2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide (MPA) is a synthetic organic compound that has been studied for a variety of applications in scientific research. It belongs to the class of benzimidazoles, which are a family of heterocyclic compounds known for their diverse range of biological activities. MPA has been studied for its potential to act as a ligand for various receptors and enzymes, as well as its ability to act as an antagonist or agonist in certain biochemical pathways. Additionally, MPA has been used as a model compound for studying the structure-activity relationships of benzimidazoles and their derivatives.
Applications De Recherche Scientifique
2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide has been studied for its potential to act as a ligand for various receptors and enzymes, as well as its ability to act as an antagonist or agonist in certain biochemical pathways. For example, 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide has been used to study the structure-activity relationships of benzimidazoles and their derivatives. Additionally, 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide has been studied for its potential to act as an anti-inflammatory and anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi.
Mécanisme D'action
The exact mechanism of action of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide is still not fully understood. However, it is believed that 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide binds to certain receptors and enzymes, which then triggers a cascade of biochemical reactions that lead to its desired effect. Additionally, 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide is thought to act as an antagonist or agonist in certain biochemical pathways, which can lead to the inhibition or stimulation of certain biochemical processes.
Biochemical and Physiological Effects
2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide has been studied for its potential to act as an anti-inflammatory and anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide has been shown to have a variety of other biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of certain ion channels, and the modulation of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide has a number of advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and store. Additionally, it has a wide range of applications in scientific research, making it a versatile compound for use in a variety of experiments. However, there are also some limitations to using 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide in lab experiments. For example, it is not a highly specific compound and can have off-target effects, which can complicate the interpretation of the results.
Orientations Futures
The potential applications of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide are still being explored, and there are a number of possible future directions for research. For example, further studies could be conducted to better understand the mechanism of action of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide as an inhibitor of certain enzymes or as a modulator of certain ion channels or neurotransmitters. Furthermore, further studies could be conducted to explore the potential of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide as an anti-inflammatory and anti-cancer agent. Finally, further studies could be conducted to explore the potential of 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide as an inhibitor of certain bacteria and fungi.
Méthodes De Synthèse
2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide can be synthesized in a multi-step reaction from the starting material, 4-methylbenzimidazole. The first step of the synthesis involves the reaction of 4-methylbenzimidazole with thionyl chloride to form the corresponding chloro derivative. This is followed by a reaction with an amine such as aniline or piperidine to form the corresponding amide. Finally, the amide is reacted with acetic anhydride to form the desired product, 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide.
Propriétés
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-17-14-9-5-6-10-15(14)19(12)11-16(20)18-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBMBECPVLEYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101247022 | |
| Record name | 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127292-11-9 | |
| Record name | 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127292-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-phenyl-1H-benzimidazole-1-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101247022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B6613975.png)


![1-[4-(trifluoromethyl)phenyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B6613993.png)
![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)

amine](/img/structure/B6614018.png)
![2-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B6614031.png)



![N-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6614078.png)
![N-cyclopentyl-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B6614080.png)